molecular formula C17H18N2O3S B2763257 Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate CAS No. 1110955-21-9

Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate

Cat. No.: B2763257
CAS No.: 1110955-21-9
M. Wt: 330.4
InChI Key: LCBSWDCJGKIILQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyridine ring through a formamidoethyl chain The presence of a methylsulfanyl group on the pyridine ring adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of 2-(methylsulfanyl)pyridine. This can be achieved through the reaction of 2-chloropyridine with methanethiol in the presence of a base such as sodium hydride.

    Formylation: The next step is the formylation of the pyridine intermediate to introduce the formamido group. This can be done using formic acid or formamide under acidic conditions.

    Coupling with Benzoate: The final step involves coupling the formylated pyridine with methyl 4-(2-aminoethyl)benzoate. This can be achieved through a condensation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the methylsulfanyl group can enhance its binding affinity and specificity by interacting with sulfur-containing amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]amino}ethyl)benzoate: Similar structure but with an amino group instead of a formamido group.

    Methyl 4-(2-{[2-(ethylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a formamido group and a methylsulfanyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

methyl 4-[2-[(2-methylsulfanylpyridine-3-carbonyl)amino]ethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-17(21)13-7-5-12(6-8-13)9-11-18-15(20)14-4-3-10-19-16(14)23-2/h3-8,10H,9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBSWDCJGKIILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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